N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine
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Overview
Description
N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base linked to a ribofuranosyl moiety and an L-threonine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of the ribofuranosyl moiety with acetyl groups, followed by the coupling of the protected ribofuranosyl derivative with the purine base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions and protect the functional groups .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribofuranosyl derivatives with altered functional groups, while substitution can introduce new functional groups to the purine base .
Scientific Research Applications
N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can mimic naturally occurring nucleosides, allowing it to be incorporated into nucleic acids or to inhibit enzymes such as polymerases and kinases. This can lead to the disruption of nucleic acid synthesis and function, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Nicotinamide riboside: Another nucleoside analog with similar structural features.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A ribose-derived compound used in nucleoside synthesis.
Uniqueness: N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is unique due to its specific combination of a purine base, ribofuranosyl moiety, and L-threonine residue. This unique structure allows it to interact with biological molecules in ways that other nucleoside analogs may not, providing distinct biochemical and therapeutic properties .
Properties
CAS No. |
56893-27-7 |
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Molecular Formula |
C21H26N6O11 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H26N6O11/c1-8(28)13(20(32)33)25-21(34)26-17-14-18(23-6-22-17)27(7-24-14)19-16(37-11(4)31)15(36-10(3)30)12(38-19)5-35-9(2)29/h6-8,12-13,15-16,19,28H,5H2,1-4H3,(H,32,33)(H2,22,23,25,26,34)/t8-,12-,13+,15-,16-,19-/m1/s1 |
InChI Key |
RNUGJMLUKWAWAI-GHVHKFLISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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